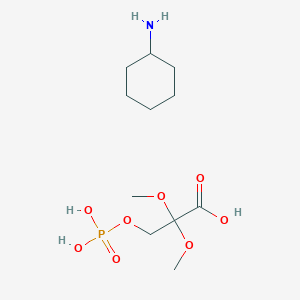
2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol is a chemical compound with the molecular formula C₈H₁₂OS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring structure .
Métodos De Preparación
The synthesis of 2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylthiophene with ethylene oxide in the presence of a catalyst . The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties . In medicine, thiophene derivatives, including this compound, are investigated for their potential use in drug development . Additionally, in the industry, thiophene derivatives are used in the production of organic semiconductors and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
2-(2,4-Dimethylthiophen-3-yl)ethan-1-ol can be compared with other thiophene derivatives, such as 2-(2,5-Dimethylthiophen-3-yl)ethan-1-ol and 2-(3,4-Dimethoxyphenyl)ethanol . These compounds share similar structural features but may differ in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H12OS |
|---|---|
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
2-(2,4-dimethylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C8H12OS/c1-6-5-10-7(2)8(6)3-4-9/h5,9H,3-4H2,1-2H3 |
Clave InChI |
VEXTUBMSKNHNOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



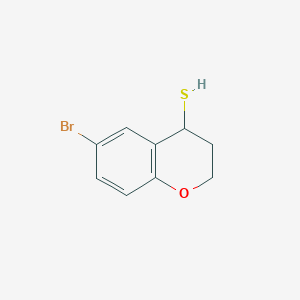
![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)

![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13307533.png)

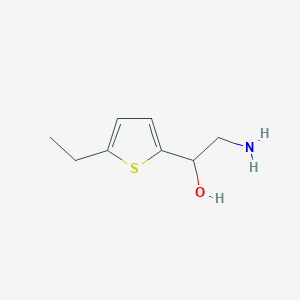
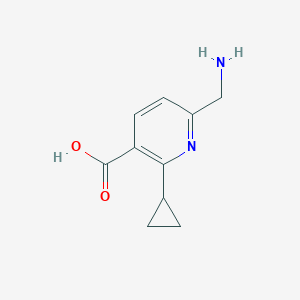
![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)
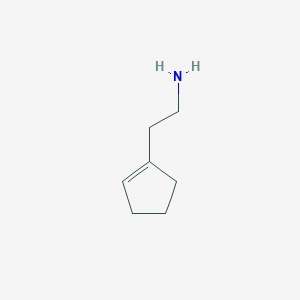
![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
![{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B13307567.png)
